4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride
CAS No.: 2154-81-6
Cat. No.: VC3062513
Molecular Formula: C11H10ClNO3S
Molecular Weight: 271.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2154-81-6 |
|---|---|
| Molecular Formula | C11H10ClNO3S |
| Molecular Weight | 271.72 g/mol |
| IUPAC Name | 4-(3,5-dimethyl-1,2-oxazol-4-yl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C11H10ClNO3S/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)17(12,14)15/h3-6H,1-2H3 |
| Standard InChI Key | QJYNNCTYXNVRBN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C2=CC=C(C=C2)S(=O)(=O)Cl |
| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride features a benzenesulfonyl chloride moiety directly connected to an isoxazole ring at the para position of the benzene ring. The isoxazole portion contains two methyl groups at positions 3 and 5, creating a distinctive substitution pattern that influences the compound's reactivity and properties.
Similar isoxazole derivatives have demonstrated specific physicochemical properties that can provide insight into the expected characteristics of this compound. For instance, the related compound 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride has a molecular weight of 301.75 g/mol and contains the molecular formula C₁₂H₁₂ClNO₄S . By comparison, 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride would have a slightly different molecular formula due to the direct attachment of the isoxazole to the benzene ring without the methoxy linker.
Physical Properties
Based on structurally similar compounds, the following physical properties can be anticipated:
The compound likely exhibits limited water solubility but would demonstrate good solubility in organic solvents such as dichloromethane, chloroform, and dimethylformamide, which is characteristic of sulfonyl chlorides with aromatic substituents.
Chemical Properties
As a sulfonyl chloride derivative, 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride possesses a highly reactive sulfonyl chloride group (SO₂Cl) that readily participates in nucleophilic substitution reactions. This reactivity is particularly important in the synthesis of sulfonamides, which represent a significant class of pharmaceutical compounds.
The key reactive features include:
-
The sulfonyl chloride group, which readily reacts with amines to form sulfonamides
-
The isoxazole ring, which introduces specific electronic and steric effects
-
The methyl substituents at positions 3 and 5 of the isoxazole ring, which enhance electron density within the heterocyclic system
Synthetic Approaches
The synthesis of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride typically involves multiple steps, with key reactions focusing on the formation of the isoxazole ring and subsequent functionalization with the sulfonyl chloride group.
Direct Sulfochlorination Method
One potential synthetic approach involves the direct sulfochlorination of appropriately substituted isoxazole derivatives. Research on similar compounds has demonstrated that 3,5-dimethylisoxazole can undergo sulfochlorination, as described in the literature . The presence of two methyl groups increases the electron density on the isoxazole ring, which enhances the probability of sulfochlorination occurring at position 4 .
Coupling Reactions
Alternative synthetic routes may involve coupling reactions between pre-functionalized isoxazole and benzene derivatives. For instance, coupling a 4-substituted 3,5-dimethylisoxazole with an appropriate benzenesulfonyl chloride derivative can lead to the target compound. This approach has been utilized in the synthesis of related compounds as documented in medicinal chemistry research .
Reaction Mechanism
The reaction mechanism for the formation of sulfonyl chlorides typically involves:
-
Initial activation of the arene through electrophilic aromatic substitution
-
Reaction with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group
-
Purification steps to isolate the desired product
For isoxazole derivatives, special attention must be paid to the regioselectivity of substitution reactions due to the asymmetric electronic distribution within the heterocyclic ring.
Applications in Medicinal Chemistry
Sulfonamide Synthesis
The primary application of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride lies in the synthesis of sulfonamide derivatives, which represent an important class of pharmaceutical compounds. The sulfonyl chloride group readily reacts with various amines to form sulfonamides with diverse biological activities .
Pharmaceutical Relevance
Isoxazole derivatives have demonstrated a wide spectrum of biological activities, making compounds like 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride valuable starting materials in drug discovery. Similar isoxazole-containing structures have shown:
-
Anti-inflammatory properties
-
Antimicrobial activity
-
Potential as enzyme inhibitors
-
Applications in the treatment of various disorders
Research has specifically noted that "developing the synthesis methods for new isoxazole derivatives was an urgent task in medicinal chemistry" , highlighting the continued importance of these compounds in pharmaceutical research.
Structural Comparison with Related Compounds
To better understand the specific characteristics of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride, it is instructive to compare it with structurally related compounds that have been more extensively studied.
Comparison with 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride
This related compound contains a methoxy (-OCH₂-) linking group between the isoxazole and benzene rings, which significantly affects its chemical properties and reactivity . The additional methoxy linker:
Comparison with 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride
Another related compound, 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride, features a phenyl group at position 3 instead of a methyl group . This structural difference results in:
-
Different electronic properties due to the phenyl substituent
-
Altered steric effects that may influence reactivity patterns
The presence of the phenyl group likely enhances π-stacking interactions and may alter the compound's binding affinity to biological targets compared to the dimethyl-substituted analogue.
Analytical Characterization
Spectroscopic Analysis
Characterization of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride would typically involve multiple spectroscopic techniques to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the two methyl groups (likely as singlets)
-
Aromatic protons would display characteristic coupling patterns
-
The absence of a methoxy linking group would differentiate it from related compounds
-
-
Infrared (IR) Spectroscopy:
-
Strong absorption bands for the S=O stretching vibrations (typically around 1350-1150 cm⁻¹)
-
Characteristic bands for the isoxazole ring
-
S-Cl stretching vibration around 750-700 cm⁻¹
-
-
Mass Spectrometry:
-
Molecular ion peak corresponding to the calculated molecular weight
-
Fragmentation pattern showing loss of the sulfonyl chloride group
-
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of the compound, with expected retention behaviors similar to other sulfonyl chloride derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume